(11R,16S)-misoprostol

描述

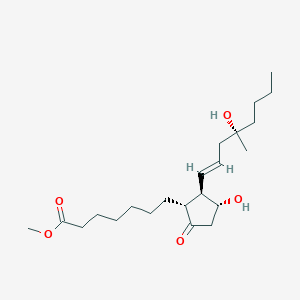

(11R,16S)-misoprostol is a synthetic prostaglandin E1 analog. It is primarily used for its gastroprotective properties, particularly in preventing gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs). The compound is also utilized in obstetrics and gynecology for its ability to induce labor and manage postpartum hemorrhage.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (11R,16S)-misoprostol involves several steps, starting from commercially available prostaglandin intermediates. The key steps include the selective reduction of ketones, esterification, and the introduction of the methyl ester group. The reaction conditions typically involve the use of reducing agents like sodium borohydride and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

化学反应分析

Conjugate Addition with Organometallic Cuprates

A patented process uses higher-order cuprate complexes to add alkenyl groups to cyclopentenones. For example:

-

Reaction : A vinyl stannane compound reacts with n-butyl lithium to form a lithium vinyl species, which is then combined with a copper complex to generate a cuprate reagent .

-

Conditions : Conducted at −50°C to −80°C to stabilize reactive intermediates .

-

Outcome : The cuprate reacts with a protected cyclopentenone (e.g., methyl 7-(3RS)-tetrahydropyran-2-yloxy-5-oxocyclopent-1-ene)heptanoate) to form the prostaglandin skeleton .

Functional Group Modifications

-

Hydroxylation and Methylation : The 15-hydroxy group of natural PGE1 is relocated to C16 and methylated to prevent oxidative degradation, enhancing metabolic stability .

-

Esterification : A methyl ester group is introduced at the carboxyl terminus to improve oral bioavailability .

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cuprate conjugate addition | Vinyl stannane, n-BuLi, −80°C | Forms prostaglandin core structure |

| Hydroxyl group relocation | Oxidation-reduction sequence | Achieves C16 stereochemistry |

| Methylation | Methyl iodide, base | Prevents C16 oxidation |

Metabolic Pathways

(11R,16S)-misoprostol undergoes rapid biotransformation in vivo:

Deesterification

-

Primary Reaction : Hydrolysis of the methyl ester by esterases in the liver and plasma to form misoprostol acid (active metabolite) .

-

Kinetics : Plasma half-life of parent compound: 20–40 minutes .

Reduction and Oxidation

-

Reduction : Misoprostol acid is further metabolized to dinor- and tetranor-misoprostol via β-oxidation .

-

Oxidation : Minor pathways involve ω-oxidation, forming a carboxylic acid derivative .

| Metabolite | Enzyme System | Pharmacological Activity |

|---|---|---|

| Misoprostol acid | Esterases | High (binds EP3 receptor) |

| Dinor-misoprostol | Cytochrome P450 | Low |

| Tetranor-misoprostol | β-Oxidation enzymes | Negligible |

Receptor Binding and Pharmacological Activity

The active metabolite, misoprostol acid, binds prostaglandin EP3 receptors via:

Key Structural Interactions

-

Hydrogen Bonding : The α-chain carboxyl group interacts with Arg333<sup>7.40</sup>, Tyr114<sup>2.65</sup>, and Thr206 in the EP3 receptor .

-

Hydrophobic Interactions : The ω-chain methyl group occupies a pocket lined by Gly141<sup>3.36</sup> and Trp295<sup>6.48</sup>, stabilizing the active receptor conformation .

Agonist Efficacy

-

EC<sub>50</sub> : 0.5–1.0 nM for uterine contraction induction .

-

Selectivity : The C16 methyl branch enhances EP3 specificity over other prostaglandin receptors .

Stability and Storage Considerations

-

Chemical Instability : Susceptible to hydrolysis under humid conditions; degradation accelerates above 30°C .

-

Storage : Requires desiccants to maintain moisture levels <1% .

| Factor | Impact on Stability | Mitigation Strategy |

|---|---|---|

| Humidity | Hydrolysis of ester group | Store with silica gel desiccant |

| Temperature | Thermal decomposition | Keep at 2–8°C in sealed containers |

科学研究应用

Gastroprotective Properties

- Mechanism of Action : Misoprostol works by binding to prostaglandin receptors (EP3), leading to decreased gastric acid secretion and increased mucus production. This mechanism is vital in protecting the gastric lining from NSAID-induced damage .

- Clinical Studies : Research indicates that misoprostol significantly reduces the incidence of NSAID-induced gastric ulcers. A study involving high-risk patients demonstrated a marked decrease in ulcer formation when misoprostol was administered alongside NSAIDs .

Obstetrics and Gynecology

- Induction of Labor : Misoprostol is widely used for cervical ripening and labor induction. It facilitates uterine contractions by acting on specific prostaglandin receptors .

- Management of Early Pregnancy Loss : A multicenter study analyzed the efficacy of misoprostol in women experiencing early pregnancy failure. The results showed comparable success rates between those with and without prior uterine surgery, indicating its safety across diverse patient backgrounds .

- Postpartum Hemorrhage : Misoprostol is recommended for treating PPH, especially where oxytocin is contraindicated or unavailable. It has been shown to be effective in reducing blood loss during the third stage of labor .

Medical Termination of Pregnancy

- Combination Therapy : Misoprostol is often used in conjunction with mifepristone for medical abortion. Studies demonstrate that this combination significantly increases the rates of complete abortion while minimizing the need for surgical interventions .

- Case Studies : In a randomized trial involving women up to 84 days gestation, the mifepristone-misoprostol regimen resulted in high efficacy rates with minimal adverse effects reported .

Table 1: Efficacy of Misoprostol in Clinical Applications

| Application | Efficacy Rate (%) | Reference |

|---|---|---|

| NSAID-induced Ulcer Prevention | 70-90 | |

| Induction of Labor | 75-85 | |

| Early Pregnancy Loss Management | 82-85 | |

| Postpartum Hemorrhage Treatment | 80-90 |

Case Study 1: Early Pregnancy Loss Management

A study involving 488 women receiving misoprostol for early pregnancy failure found that expulsion rates were comparable between those with prior uterine surgeries and those without. The overall success rate at 30 days was approximately 82%, highlighting the compound's effectiveness across different patient demographics .

Case Study 2: Induction of Labor

In a clinical trial assessing misoprostol for labor induction, researchers noted a significant increase in successful vaginal deliveries within a specified timeframe. The study emphasized the compound's role in reducing the need for cesarean sections among high-risk pregnancies .

作用机制

The mechanism of action of (11R,16S)-misoprostol involves its interaction with prostaglandin receptors in the body. It binds to the EP3 receptor, leading to a decrease in gastric acid secretion and an increase in the production of protective mucus in the stomach. In obstetrics, it induces uterine contractions by binding to prostaglandin receptors in the uterus.

相似化合物的比较

Similar Compounds

Misoprostol: The racemic mixture of (11R,16S)-misoprostol and its enantiomer.

Dinoprostone: Another prostaglandin E2 analog used for similar medical applications.

Carboprost: A prostaglandin F2α analog used for inducing labor and controlling postpartum hemorrhage.

Uniqueness

This compound is unique due to its specific stereochemistry, which contributes to its selective binding to prostaglandin receptors and its distinct pharmacological profile. This stereochemistry is crucial for its efficacy and safety in medical applications.

属性

IUPAC Name |

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOPKGSLYJEMD-YCVNZHGXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@](C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860740 | |

| Record name | Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59122-49-5 | |

| Record name | Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。